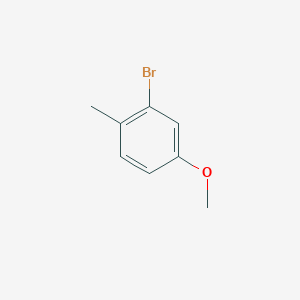

2-Bromo-4-methoxy-1-methylbenzene

Descripción general

Descripción

2-Bromo-4-methoxy-1-methylbenzene is an organic compound with the molecular formula C₈H₉BrO. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom at the second position, a methoxy group at the fourth position, and a methyl group at the first position. This compound is also known as 2-bromo-4-methoxytoluene. It appears as a colorless to pale-yellow liquid and is used in various chemical synthesis processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Bromo-4-methoxy-1-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 4-methoxy-1-methylbenzene (also known as p-anisylmethyl) using bromine in the presence of a Lewis acid catalyst such as ferric bromide (FeBr₃). The reaction proceeds as follows:

Formation of the Electrophile: Bromine reacts with the Lewis acid to form a bromine cation (Br⁺).

Electrophilic Attack: The bromine cation attacks the benzene ring at the ortho position relative to the methoxy group, forming a sigma complex.

Deprotonation: The sigma complex loses a proton to regenerate the aromaticity of the benzene ring, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-4-methoxy-1-methylbenzene undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂R).

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO₄).

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Major Products Formed

Nucleophilic Substitution: 4-methoxy-1-methylphenol, 4-methoxy-1-methylbenzonitrile, or 4-methoxy-1-methylbenzylamine.

Oxidation: 2-bromo-4-methoxybenzoic acid.

Reduction: 4-methoxy-1-methylbenzene.

Aplicaciones Científicas De Investigación

Organic Synthesis

2-Bromo-4-methoxy-1-methylbenzene serves as a valuable building block in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution Reactions : The bromine atom can be replaced by nucleophiles, facilitating the formation of new carbon-nitrogen or carbon-carbon bonds.

- Cross-Coupling Reactions : It can be employed in Suzuki and Heck reactions to create biaryl compounds, which are important in pharmaceuticals and agrochemicals.

| Reaction Type | Example Product | Reference |

|---|---|---|

| Nucleophilic Substitution | 4-Methoxy-1-methylbenzene | |

| Suzuki Coupling | Biaryl derivatives |

Medicinal Chemistry

The compound's derivatives have been studied for their potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. The presence of bromine enhances its ability to disrupt microbial membranes.

| Study | Organism Tested | Activity Observed |

|---|---|---|

| Antibacterial Efficacy | Staphylococcus aureus | Inhibition of growth at low concentrations |

| Antifungal Activity | Candida albicans | Significant antifungal activity observed |

Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis induction and modulation of signaling pathways related to cell survival.

| Target Kinase | Effect | Cancer Types |

|---|---|---|

| HPK1 Kinase | Inhibition leads to enhanced T-cell activation | Various carcinomas (e.g., breast) |

| MAP4K1 | Modulation of immune response | Melanomas, lymphomas |

Material Science

In industry, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for creating polymers and other materials with specific functionalities.

Case Study 1: Synthesis of Biaryl Compounds

A study demonstrated the successful use of this compound in a Suzuki coupling reaction to synthesize biaryl compounds, which are crucial intermediates in drug development. The reaction conditions were optimized to achieve high yields and selectivity.

Case Study 2: Anticancer Research

In vitro studies conducted on cancer cell lines revealed that derivatives of this compound inhibited cell growth effectively. The mechanism was attributed to the compound's ability to modulate key signaling pathways involved in cancer progression.

Mecanismo De Acción

The mechanism of action of 2-bromo-4-methoxy-1-methylbenzene depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile through the formation of a transition state, followed by the departure of the bromide ion (Br⁻). The molecular targets and pathways involved in these reactions are determined by the nature of the nucleophile and the reaction conditions.

Comparación Con Compuestos Similares

2-Bromo-4-methoxy-1-methylbenzene can be compared with other similar compounds, such as:

4-Methoxy-1-methylbenzene: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.

2-Bromo-1-methoxy-4-methylbenzene: The positions of the bromine and methoxy groups are reversed, leading to different reactivity and chemical properties.

2-Bromo-4-methylphenol: Contains a hydroxyl group instead of a methoxy group, resulting in different chemical behavior and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.

Actividad Biológica

2-Bromo-4-methoxy-1-methylbenzene, also known as 2-bromo-4-methylanisole, is an aromatic compound with the molecular formula C8H9BrO. This compound has garnered interest due to its potential biological activities, particularly in pharmacology and biochemistry. This article provides a comprehensive overview of its biological activity, including relevant research findings, mechanisms of action, and case studies.

- Molecular Formula : C8H9BrO

- Molecular Weight : 201.06 g/mol

- Physical State : Liquid at room temperature

- Solubility : Soluble in organic solvents; limited solubility in water

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Aromatic Substitution : The bromine atom in the compound allows for electrophilic substitution reactions, which can modify biological targets such as enzymes and receptors.

- Inhibition of Enzymatic Activity : Studies have indicated that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes .

- Antimicrobial Properties : Preliminary research suggests that this compound exhibits antimicrobial activity against various fungi and bacteria, possibly by disrupting cell membrane integrity or inhibiting cell wall synthesis .

Antimicrobial Activity

A study investigating the antimicrobial properties of this compound revealed significant inhibitory effects against several strains of bacteria and fungi. The compound was tested against Aspergillus niger and Escherichia coli, demonstrating a minimum inhibitory concentration (MIC) of 32 µg/mL for fungi and 64 µg/mL for bacteria. These results indicate a promising potential for use in antifungal and antibacterial applications.

Cytotoxicity Studies

Research into the cytotoxic effects of this compound on human cell lines showed that the compound exhibits moderate cytotoxicity. In vitro assays using human liver (HepG2) cells indicated an IC50 value of approximately 50 µM, suggesting that while it has potential therapeutic applications, careful consideration is needed regarding its toxicity profile .

Case Study 1: Antiparasitic Activity

In a study aimed at developing new antiparasitic agents, derivatives of this compound were synthesized and evaluated for their activity against Plasmodium falciparum. The results indicated that modifications to the methoxy group significantly enhanced activity against the parasite, with some derivatives achieving EC50 values below 100 nM. This highlights the importance of structural modifications in optimizing biological activity .

Case Study 2: Anti-inflammatory Potential

Another investigation focused on the anti-inflammatory properties of this compound. It was found to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. The study reported a dose-dependent reduction in tumor necrosis factor-alpha (TNF-α) levels, suggesting that this compound may have therapeutic potential in treating inflammatory diseases .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

2-bromo-4-methoxy-1-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c1-6-3-4-7(10-2)5-8(6)9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGRYVEDNIGXKQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30334305 | |

| Record name | 3-Bromo-4-methylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36942-56-0 | |

| Record name | 3-Bromo-4-methylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.